Scientific Field: Medicinal Chemistry
Summary of the Application: The compound has been used in the design and synthesis of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazole, which have shown antineoplastic activity .
Scientific Field: Organic Chemistry
Summary of the Application: Benzo[1,2-d;4,5-d’]bis[1,3]dithioles, which can be synthesized from the compound, are important building blocks within a range of functional materials such as fluorescent dyes, conjugated polymers, and stable trityl radicals .
Methods of Application or Experimental Procedures: The C-S bond formation is carried out under palladium catalysis with the thiolate formed in situ resulting in high yields of tert-butyl aryl sulfides. The subsequent formation of benzo[1,2-d;4,5-d’]bis[1,3]dithioles is achieved with scandium(III)triflate .
Results or Outcomes: This method enables a convenient and environmentally more compliant access to high yields of benzo[1,2-d;4,5-d’]bis[1,3]dithioles .
Summary of the Application: The compound has been used in the synthesis of 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole and 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole, which were found to be efficient complexing agents for palladium(II) .
Results or Outcomes: The synthesized compounds were found to be efficient complexing agents for palladium(II) .
Summary of the Application: The compound has been used in the catalytic synthesis of 1,2,3-triazoles, which are functional heterocyclic cores that have been at the center of modern organic chemistry .
Summary of the Application: The compound has been used in the synthesis of a large series of new triazole-based push–pull chromophores: 4,5-bis (arylethynyl)-1H-1,2,3-triazoles. These molecules have fluorescence properties, and their fluorescent properties are easily adjustable depending on the nature of the substituents attached to aryl rings of the arylethynyl moieties at the C4 and C5 atoms of the triazole core .
Methods of Application or Experimental Procedures: Cu-catalyzed 1,3-dipolar cycloaddition of ethyl 2-azidoacetate to iodobuta-1,3-diynes and subsequent Sonogashira cross-coupling were used to synthesize these chromophores .
Results or Outcomes: The synthesized compounds were found to be promising fluorescent tags for labeling and tracking biomolecules .
Summary of the Application: The compound has been used in the synthesis of thiazole derivatives, which are found in many potent biologically active compounds .
Results or Outcomes: The synthesized compounds were found to have diverse biological activities .
Scientific Field: Nanotechnology
Summary of the Application: The compound has been used to stabilize lead sulfide (PbS) quantum dots .
Summary of the Application: The compound has been used in the synthesis of S-acetyl derivatives .
Summary of the Application: The compound has been used in the synthesis of TMS (trimethylsilyl) derivatives .
4,5-Bis(mercaptomethyl)-o-xylene is an organosulfur compound with the molecular formula C₁₀H₁₄S₂ and a molecular weight of 198.34 g/mol. It appears as a fluffy powder that is almost white to light yellow in color. This compound contains two mercaptomethyl groups attached to an o-xylene backbone, which contributes to its unique chemical properties. The structure can be represented as follows:
textCH3 |H2C-SH | C6H4 |H2C-SH | CH3
It is primarily used in biochemical research, particularly in proteomics, due to its ability to form disulfide bonds and its reactivity with various biological molecules .
These reactions are significant for its applications in organic synthesis and bioconjugation processes .
The biological activity of 4,5-Bis(mercaptomethyl)-o-xylene is largely attributed to its thiol groups. Thiols are known for their antioxidant properties and ability to scavenge free radicals. Additionally, the compound may exhibit:
4,5-Bis(mercaptomethyl)-o-xylene can be synthesized through several methods:
These synthetic pathways highlight the versatility of 4,5-Bis(mercaptomethyl)-o-xylene in organic chemistry .
The applications of 4,5-Bis(mercaptomethyl)-o-xylene span various fields:
These diverse applications underscore the compound's significance in both academic research and industrial applications .
Interaction studies involving 4,5-Bis(mercaptomethyl)-o-xylene focus on its reactivity with proteins and other biomolecules. Key findings include:
Such studies are crucial for understanding the compound's role in biochemical pathways and its potential as a therapeutic agent .
Several compounds share structural similarities with 4,5-Bis(mercaptomethyl)-o-xylene. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Benzenedimethanethiol | C₁₀H₁₄S₂ | Similar structure; used as a reducing agent |
2-Mercaptoethanol | C₂H₆OS | Smaller size; widely used as a reducing agent |
1,3-Benzenedithiol | C₈H₈S₂ | Contains two thiol groups; used in organic synthesis |
The uniqueness of 4,5-Bis(mercaptomethyl)-o-xylene lies in its specific arrangement of mercaptomethyl groups on the o-xylene framework, which enhances its reactivity and potential applications compared to similar compounds .
Irritant